![molecular formula C19H17NO3 B2918499 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide CAS No. 929390-91-0](/img/structure/B2918499.png)
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide
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Overview
Description
Chemical compounds like “N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide” are typically characterized by their molecular formula, molecular weight, and structure . They can be part of a larger family of compounds, sharing similar chemical properties.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, with specific reagents and conditions. The synthesis of complex compounds often involves multiple steps, each requiring careful optimization .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound can undergo is largely determined by its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Antiviral Activity
Indole derivatives, including N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide, have demonstrated antiviral potential. For instance:
- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibiting inhibitory activity against influenza A .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were potent antiviral agents against Coxsackie B4 virus .
Anti-HIV Activity
Researchers have explored the anti-HIV potential of indole derivatives:
- Selvam et al. synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives, which showed anti-HIV activity against both HIV-1 and HIV-2 strains .
Biological and Clinical Applications
Indole derivatives, due to their diverse biological activities, have attracted interest:
- These compounds exhibit anti-inflammatory, anticancer, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties .
- The indole scaffold is present in important synthetic drug molecules, providing valuable insights for drug development .
Synthetic Drug Design
The indole nucleus serves as a pharmacophore in medicinal compounds:
- Researchers synthesize various scaffolds of indole to screen for different pharmacological activities .
- The addition of indole to biologically active molecules enhances their therapeutic potential .
Chemical Ligands
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide can serve as a ligand:
Heterocyclic System
Indole, as a heterocyclic system, plays a crucial role:
Safety And Hazards
properties
IUPAC Name |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-11-4-6-14(7-5-11)18(22)19-12(2)16-10-15(20-13(3)21)8-9-17(16)23-19/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWKIGBOYKTQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide |
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